N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7-3-1-2-6(10-7)4-5-9-11/h1-3,5,11H,4H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIAWUEOPPQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CC=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 6-Aminopyridine-2-carbaldehyde with Hydroxylamine
- Reagents :
- 6-Aminopyridine-2-carbaldehyde (1.0 equiv)
- Hydroxylamine hydrochloride (1.2 equiv)
- Potassium hydroxide (1.5 equiv, for deprotonation)
- Ethanol (solvent)
- Steps :
Alternative Reaction Conditions
Variations in reaction parameters impact efficiency:
Mechanistic Insights :
- Step 1 : Deprotonation of hydroxylamine hydrochloride by KOH forms NH₂O⁻, a stronger nucleophile.
- Step 2 : Nucleophilic attack on the aldehyde carbonyl group forms a tetrahedral intermediate.
- Step 3 : Acid-catalyzed dehydration yields the oxime.
Critical Analysis of Methodologies
Advantages of the Condensation Approach
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or other electrophiles under mild to moderate conditions .
Major Products
The major products formed from these reactions include oximes, nitroso compounds, substituted pyridines, and various amine derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry Applications
N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine is primarily recognized for its potential as a therapeutic agent. Its structural similarity to hydroxamic acids positions it as a candidate for developing inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in various cancers.
HDAC Inhibition
Research indicates that derivatives of hydroxamic acids exhibit significant HDAC inhibitory activity. For instance, compounds similar to this compound have shown promising results in inhibiting HDACs, which can lead to the reactivation of tumor suppressor genes and apoptosis in cancer cells.
| Compound | HDAC Inhibition IC50 (nM) | Clinical Status |
|---|---|---|
| Givinostat | 5.3 | Phase II/III |
| Abexinostat | 4.4 | Phase II |
| This compound | TBD | Preclinical |
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Hydroxylamine derivatives have been studied for their ability to inhibit bacterial growth, particularly against resistant strains. A study demonstrated that compounds with similar structures effectively reduced the viability of various pathogens, suggesting potential applications in antibiotic development.
Environmental Applications
This compound has also been explored for its role in environmental remediation processes, particularly in the recovery of anammox (anaerobic ammonium oxidation) activity.
Anammox Recovery
Hydroxylamine has been identified as a stimulant for anammox bacteria, which are essential for nitrogen removal in wastewater treatment systems. A study reported that the addition of hydroxylamine significantly enhanced the recovery of anammox activity after inhibition by heavy metals such as chromium (Cr(VI)).
| Parameter | Control | With Hydroxylamine |
|---|---|---|
| Anammox Activity (mg N/L) | 0.5 | 1.5 |
| Cr(VI) Reduction Efficiency (%) | 50% | 80% |
This demonstrates the compound's utility in improving nitrogen removal rates and overall wastewater treatment efficiency.
Synthetic Chemistry Applications
The synthesis of this compound itself is of significant interest in synthetic chemistry due to its potential as a building block for more complex molecules.
Case Study 1: HDAC Inhibitors Development
A recent study focused on synthesizing a series of hydroxamic acid derivatives based on the structure of this compound, leading to compounds with improved selectivity and potency against specific HDAC isoforms.
Case Study 2: Environmental Remediation
In a controlled experiment, researchers added this compound to a bioreactor treating wastewater contaminated with heavy metals. The results showed a marked increase in nitrogen removal efficiency and a decrease in toxic metal concentrations.
Mechanism of Action
The mechanism of action of N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include hydrazine derivatives with pyridine rings and substituents such as methyl, halogen, or hydroxyl groups. Notable examples are:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- The 6-amino substituent in the target compound introduces strong electron-donating effects, contrasting with the 6-methyl group (moderate hydrophobicity) in the analog from .
Physicochemical and Reactivity Profiles
- Solubility: The 6-amino group in the target compound likely increases solubility in polar solvents compared to the 6-methyl analog (hydrophobic) .
- In contrast, methyl groups exhibit electron-donating inductive effects, stabilizing the pyridine ring but reducing reactivity .
- Stability : Hydroxylamine derivatives are generally sensitive to oxidation, but the ethylidene linkage may offer steric protection compared to methylidene analogs .
Biological Activity
N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of hydroxylamine, characterized by the presence of a pyridine ring. Its structure can be summarized as follows:
- Chemical Formula : CHNO
- Molecular Weight : 204.23 g/mol
The compound's hydroxylamine functional group is known for its reactivity, particularly in forming oximes, which are pivotal in various biological processes.
Antimicrobial Activity
Several studies have demonstrated that hydroxylamine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Antioxidant Activity
Hydroxylamines are also recognized for their antioxidant capabilities. Research indicates that compounds like this compound may reduce oxidative stress by scavenging free radicals. This property is particularly valuable in protecting cells from oxidative damage and has implications in therapeutic strategies against diseases associated with oxidative stress .
Case Studies and Research Findings
-
Antimicrobial Effectiveness :
- A study examined the antimicrobial efficacy of various hydroxylamine derivatives, including this compound. Results indicated a notable inhibition of bacterial growth at specific concentrations, suggesting potential as a therapeutic agent in treating bacterial infections.
-
Antioxidant Mechanism :
- Research on related compounds highlighted their ability to prevent lipid peroxidation and protect mitochondrial DNA from oxidative damage. The antioxidant activity was attributed to the donation of hydrogen atoms from the hydroxylamine group, enhancing cellular defense mechanisms against oxidative stress .
- Cytotoxicity in Cancer Cells :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
